molecular formula C13H18Cl2N2O2 B000128 Melphalan CAS No. 148-82-3

Melphalan

Cat. No. B000128
CAS RN: 148-82-3
M. Wt: 305.2 g/mol
InChI Key: SGDBTWWWUNNDEQ-LBPRGKRZSA-N
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Description

Melphalan, also known as L-phenylalanine mustard or Alkeran®, is a bifunctional alkylating agent developed for anticancer use, with its initial synthesis reported by Bergel and Stock. This development was part of the efforts to understand the mechanisms of mustard gas effects on biological systems during and after World War II. The early studies serve as a historical model for cancer drug development, highlighting the empirical observation and synthesis of molecules with antitumor effects (Jones, 2002).

Synthesis Analysis

Melphalan has been synthesized and modified through various strategies to enhance its efficacy and overcome resistance. For instance, the proline analogue of melphalan was synthesized as a prodrug susceptible to the action of prolidase, leading to more effective transport into cells and lower cytotoxicity compared to the free drug (Chrzanowski et al., 2001). Another innovative approach involved the one-step synthesis of peptide-like poly(melphalan) nanodrug for cancer therapy, showing high stability and cytotoxicity (Zhang et al., 2021).

Molecular Structure Analysis

The molecular structure of melphalan allows for its modification and conjugation with other molecules to improve its therapeutic profile. Studies have shown the synthesis of melphalan derivatives by coupling with molecules like 2,2,6,6-tetramethyl-1-piperidinyloxy radicals, enhancing cytotoxic activity against cancer cells (Zhao et al., 2010). Additionally, pegylated melphalan conjugates have been developed to improve pharmacokinetic properties and reduce toxicity (Ajazuddin et al., 2013).

Chemical Reactions and Properties

Melphalan's alkylating nature enables it to form cross-links with DNA, interfering with cell division and inducing apoptosis in cancer cells. Research into regiospecific and conformationally restrained analogs of melphalan has explored their affinities for transporters and potential for accessing the central nervous system via facilitated transport, indicating the significance of the mustard moiety's positioning on the aromatic ring for optimal activity (Matharu et al., 2010).

Physical Properties Analysis

The synthesis and study of melphalan derivatives, including efforts to enhance water solubility and stability, have led to the development of compounds with improved delivery potential and reduced side effects. For example, the conjugation of melphalan to polymers like methoxy poly (ethylene glycol) has significantly improved its aqueous solubility and reduced hemolytic activity, making it more suitable for oral and parental administration (Ajazuddin et al., 2013).

Chemical Properties Analysis

The chemical modification of melphalan has been a key strategy in overcoming drug resistance and enhancing its therapeutic effect, particularly in the treatment of hematological malignancies. By modifying functional groups in melphalan's structure, researchers have synthesized derivatives with increased cytotoxic and genotoxic activity, offering potential for improved chemotherapy outcomes (Gajek et al., 2020).

Scientific Research Applications

1. Resistance Mechanisms in Multiple Myeloma

Melphalan is a DNA cross-linker commonly used in treating multiple myeloma. Research has shown that resistance to melphalan in myeloma cell lines can be attributed to enhanced DNA repair via the Fanconi anemia/BRCA pathway. This suggests new targets for enhancing response to DNA cross-linking agents in cancer treatment (Chen et al., 2005). Another study highlights that repair of DNA interstrand crosslinks is a significant mechanism behind melphalan resistance, particularly post-autologous stem cell transplantation in multiple myeloma (Spanswick et al., 2000).

2. Development of Melphalan Polymeric Prodrugs

To improve the clinical application of melphalan, researchers have developed O,N-carboxymethyl chitosan-peptide-melphalan conjugates. These polymeric prodrugs show enhanced water solubility and improved drug release behavior, indicating potential as effective anticancer applications (Li et al., 2014).

3. Chemosensitization in Breast Cancer Therapy

Melphalan's effectiveness in breast cancer therapy can be enhanced by resveratrol, a polyphenol found in grape skins. This combination leads to increased apoptosis in cancer cells, suggesting the potential use of resveratrol as an adjuvant agent in melphalan-based breast cancer therapy (Casanova et al., 2012).

4. Co-delivery Systems for Retinoblastoma Treatment

A study on retinoblastoma treatment shows that lipid nanoparticles co-delivering melphalan and miR-181a significantly increase the therapeutic impact and reduce the cytotoxic side-effects of melphalan. This co-delivery technique presents a promising approach for treating retinoblastoma (Tabatabaei et al., 2019).

5. Role in Hematopoietic Stem Cell Transplantation

Melphalan is widely used in preparative regimens for hematopoietic stem cell transplantation (SCT). It is a mainstay conditioning agent for multiple myeloma and lymphomas, showing effectiveness in a variety of hematological and nonhematological malignancies (Bayraktar et al., 2013).

6. Enhanced Delivery to Retinoblastoma Cells

Research on retinoblastoma treatment has developed biodegradable reduction-responsive polymeric micelles for enhanced delivery of melphalan. These micelles show significant improvement in cytotoxicity against retinoblastoma cells, indicating a potential delivery system for melphalan (Li et al., 2019).

7. Interaction with Calreticulin in Systemic Light-Chain Amyloidosis

A study on systemic light-chain amyloidosis, a plasma cell disease, shows that high-dose melphalan's effectiveness correlates with the expression of calreticulin in pretreatment plasma cells. Calreticulin's expression is associated with increased sensitivity to apoptotic stimuli, offering insights into melphalan's activity in plasma-cell diseases (Zhou et al., 2008).

8. Development of Melphalan Nanosystems

Recent advancements include the formation of a potential melphalan delivery nanosystem based on β-cyclodextrin and silver nanoparticles. This nanosystem aims to overcome the limitations of melphalan's solubility and specificity, promising enhanced performance in cancer therapy (Sierpe et al., 2023).

Safety And Hazards

Melphalan may rarely increase your risk of developing other cancers . Also, melphalan may cause a severe decrease in your blood cells, which lowers your ability to fight infections and increases the risk of anemia/bleeding problems . It is considered potentially mutagenic in humans .

Future Directions

Melphalan flufenamide, a novel peptide-drug conjugate that rapidly delivers an alkylating payload into tumor cells, provides a new and effective treatment option for heavily pretreated population . On February 26, 2021, the FDA granted an accelerated approval to melphalan flufenamide in combination with dexamethasone for adult patients with relapsed or refractory MM who have received at least 4 prior lines of therapy .

properties

IUPAC Name

(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid
Source PubChem
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InChI

InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)/t12-/m0/s1
Source PubChem
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InChI Key

SGDBTWWWUNNDEQ-LBPRGKRZSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl
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Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCCl)CCCl
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Molecular Formula

C13H18Cl2N2O2
Record name MELPHALAN
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DSSTOX Substance ID

DTXSID6020804
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Molecular Weight

305.20 g/mol
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Physical Description

Melphalan appears as white to buff-colored powder. Odorless or with a faint odor. An antineoplastic medicine., Solid
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), < 0.1 g/100 mL at 22 °C, Practically insoluble in water, Soluble in propylene glycol and dilute mineral acids; slightly soluble in ethanol, methanol. Practically insolluble in chloroform, ether, Soluble in 2% carboxymethylcellulose and in dilute mineral acid and alkali solution; insoluble in chloroform, ether, 3.58e-01 g/L, 95% ethanol <0.9 (mg/mL), 10% aqueous ethanol 1.3 (mg/mL), Methanol 2.8 - 5.6 (mg/mL), Water 1.7 - 2.3 (mg/mL), Chloroform <1 (mg/mL), 0.1NHCL 9-17 (mg/mL), 0.1 N NaOH 7-10.6 (mg/mL), Acetone <1 (mg/mL), pH 4 citrate buffer 2.2 - 2.6 (mg/mL), pH 9 borate buffer 2.0 - 2.4 (mg/mL)
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Mechanism of Action

Melphalan attaches alkyl groups to the N-7 position of guanine and N-3 position of adenine, leading to the formation of monoadducts, and DNA fragmenting when repair enzymes attempt to correct the error. It can also cause DNA cross-linking from the N-7 position of one guanine to the N-7 position of another, preventing DNA strands from separating for synthesis or transcription. Finally, melphalan can induce a number of different mutations., Melphalan, as an alkylating agent, interferes with DNA replication and transcription of RNA, and ultimately results in the disruption of nucleic acid function. Melphalan also possesses some immunosuppressive activity., Melphalan is a direct-acting alkylating agent that is carcinogenic via genotoxic mechanism.
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Product Name

Melphalan

Color/Form

Needles from methanol (monosolvate), Crystals, Off-white to buff powder

CAS RN

148-82-3
Record name MELPHALAN
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Melting Point

351 °F (decomposes) (NTP, 1992), 182-183 °C (decomp), MP: 180 °C, Tiny needles from methanol, MP: 180-181 °C /Melphalan DL-form/, 182.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
150,000
Citations
A Palumbo, S Bringhen, B Bruno… - Blood, The Journal …, 2010 - ashpublications.org
… , 90 newly diagnosed patients treated with 2 courses of melphalan at 100 mg/m 2 (MEL100) … Here, we report a phase 3 clinical trial comparing 2 doses of melphalan, MEL200 versus …
Number of citations: 114 ashpublications.org
R Alexanian, A Haut, AU Khan, M Lane, EM McKelvey… - Jama, 1969 - jamanetwork.com
Of 183 patients with multiple myeloma treated with melphalan, 43% demonstrated an … melphalan and prednisone, 35% to intermittent melphalan therapy, and 19% to daily melphalan …
Number of citations: 830 jamanetwork.com
R Ladenstein, U Pötschger, ADJ Pearson… - The lancet …, 2017 - thelancet.com
… m 2 per day for 4 days, and melphalan 70 mg/m 2 per day for 3 … melphalan in patients who received busulfan and melphalan and at least 72 h after carboplatin etoposide, and melphalan…
Number of citations: 276 www.thelancet.com
A Jaccard, P Moreau, V Leblond, X Leleu… - … England Journal of …, 2007 - Mass Medical Soc
… melphalan followed by autologous hematopoietic stem-cell rescue with standard-dose melphalan plus … high-dose melphalan plus autologous stem cells or oral melphalan plus oral high-…
Number of citations: 541 www.nejm.org
BA Teicher, SA Holden, JL Jacobs - Cancer research, 1987 - AACR
… Throughout the melphalan dosage range examined there is … for melphalan with air or carbogen breathing and for melphalan … melphalan was dissolved in Fluosol-DA, the melphalan …
Number of citations: 102 aacrjournals.org
UD Bayraktar, Q Bashir, M Qazilbash… - Biology of Blood and …, 2013 - Elsevier
Melphalan remains the most widely used agent in preparative … Melphalan remains the mainstay conditioning for multiple … for transplantation, whereas melphalan in combination with …
Number of citations: 124 www.sciencedirect.com
A Palumbo, S Bringhen, T Caravita, E Merla… - The Lancet, 2006 - thelancet.com
Background Since 1960, oral melphalan and prednisone (MP) has been regarded as the standard of care in elderly multiple myeloma patients. This multicentre randomised trial …
Number of citations: 040 www.thelancet.com
MH GREENE, EL HARRIS… - Annals of internal …, 1986 - acpjournals.org
We have evaluated the relation between alkylating agents and leukemic disorders in 3363 1-year survivors of ovarian cancer who were treated in five randomized clinical trials and at …
Number of citations: 247 www.acpjournals.org
DS Alberts, SY Chang, HSG Chen… - Clinical …, 1979 - Wiley Online Library
We have studied the disposition and elimination of melphalan after intravenous administration in 9 patients with cancer. High‐pressure liquid chromatography and 14 C‐melphalan …
Number of citations: 128 ascpt.onlinelibrary.wiley.com
F Esma, M Salvini, R Troia, M Boccadoro… - Expert opinion on …, 2017 - Taylor & Francis
… about melphalan pharmacology and its role in clinical practice. … form containing 2 mg of melphalan, or for intravenous injection, … melphalan hydrochloride equivalent to 50 mg melphalan …
Number of citations: 47 www.tandfonline.com

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